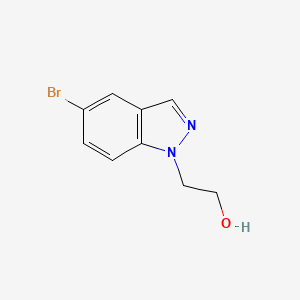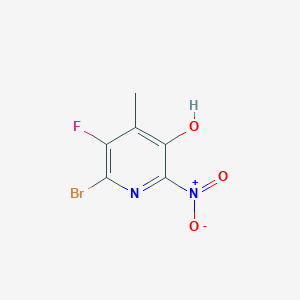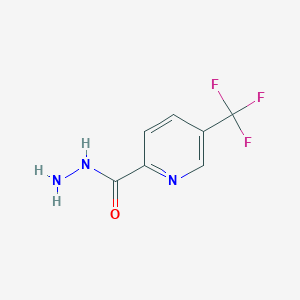
n'-(2-Aminophenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Aminophényl)acétohydrazide est un composé organique de formule moléculaire C8H11N3O. C'est un dérivé d'hydrazide, caractérisé par la présence d'un groupe aminophényl lié à un groupe acétohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(2-Aminophényl)acétohydrazide implique généralement la réaction de la 2-aminobenzohydrazide avec l'anhydride acétique. La réaction est effectuée sous reflux, où le mélange est chauffé pour faciliter la formation du produit souhaité. La réaction peut être représentée comme suit :
2-Aminobenzohydrazide+Anhydride acétique→N’-(2-Aminophényl)acétohydrazide+Acide acétique
Méthodes de production industrielle
Dans un contexte industriel, la production de N’-(2-Aminophényl)acétohydrazide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de la sécurité. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N’-(2-Aminophényl)acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit pour former des amines ou d'autres dérivés réduits.
Substitution : Le groupe aminophényl peut subir des réactions de substitution électrophile.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Les réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les réactions de substitution électrophile peuvent impliquer des réactifs tels que les halogènes (Cl2, Br2) ou les agents nitrants (HNO3).
Principaux produits formés
Oxydation : Formation de dérivés nitro ou de quinones.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
N’-(2-Aminophényl)acétohydrazide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde ou réactif biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de N’-(2-Aminophényl)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber certaines enzymes ou interférer avec les processus cellulaires. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of N’-(2-Aminophenyl)acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(4-Aminophényl)acétohydrazide
- 2-Aminobenzohydrazide
- N-(2-Aminophényl)benzamide
Unicité
N’-(2-Aminophényl)acétohydrazide est unique en raison de sa structure spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
6299-91-8 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N'-(2-aminophenyl)acetohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-11-8-5-3-2-4-7(8)9/h2-5,11H,9H2,1H3,(H,10,12) |
Clé InChI |
NGNDIKLPAXMFDK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)






